3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl diethylcarbamate
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Overview
Description
3-(4-CHLOROPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL N,N-DIETHYLCARBAMATE is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a 4-chlorophenyl group, a 4-methyl group, and a 2-oxo-2H-chromen-6-yl moiety, along with an N,N-diethylcarbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL N,N-DIETHYLCARBAMATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the 4-Chlorophenyl and 4-Methyl Groups: The 4-chlorophenyl and 4-methyl groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the N,N-Diethylcarbamate Group: The final step involves the reaction of the chromen-2-one derivative with diethylamine and a suitable carbamoylating agent, such as phosgene or a carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL N,N-DIETHYLCARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives.
Scientific Research Applications
3-(4-CHLOROPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL N,N-DIETHYLCARBAMATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Biology: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL N,N-DIETHYLCARBAMATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl N-methylcarbamate
- 3-(4-Chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl N,N-dimethylcarbamate
- 3-(4-Chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl N,N-diisopropylcarbamate
Uniqueness
3-(4-CHLOROPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL N,N-DIETHYLCARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its N,N-diethylcarbamate group may enhance its pharmacokinetic properties, such as solubility and bioavailability, compared to similar compounds with different carbamate groups.
Properties
Molecular Formula |
C21H20ClNO4 |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-4-methyl-2-oxochromen-6-yl] N,N-diethylcarbamate |
InChI |
InChI=1S/C21H20ClNO4/c1-4-23(5-2)21(25)26-16-10-11-18-17(12-16)13(3)19(20(24)27-18)14-6-8-15(22)9-7-14/h6-12H,4-5H2,1-3H3 |
InChI Key |
POUFWUWYWWWOMS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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